![molecular formula C16H30O3S B12902737 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate CAS No. 594871-48-4](/img/structure/B12902737.png)
2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate is an organic compound that features a tetrahydrofuran ring attached to a decanoate ester via a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate typically involves the reaction of tetrahydrofuran-2-thiol with ethyl decanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol group, facilitating the nucleophilic attack on the ester group of ethyl decanoate. The reaction is typically conducted in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
In an industrial setting, the production of 2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate involves its interaction with specific molecular targets. The thioether linkage and ester group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-((Tetrahydrofuran-3-yl)thio)acetate: Similar structure but with a different ester group.
2-(Tetrahydrofuran-2-yl)ethanol: Lacks the thioether linkage and ester group.
Tetrahydrofuran-2-thiol: Contains the thiol group but lacks the ester linkage.
Uniqueness
2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate is unique due to its combination of a tetrahydrofuran ring, thioether linkage, and decanoate ester. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
594871-48-4 |
|---|---|
Formule moléculaire |
C16H30O3S |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
2-(oxolan-2-ylsulfanyl)ethyl decanoate |
InChI |
InChI=1S/C16H30O3S/c1-2-3-4-5-6-7-8-10-15(17)18-13-14-20-16-11-9-12-19-16/h16H,2-14H2,1H3 |
Clé InChI |
KKPGFKKNNLAMMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OCCSC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



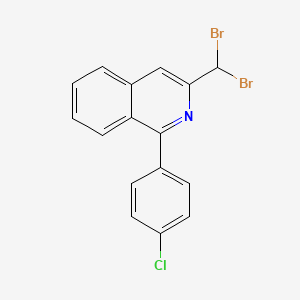
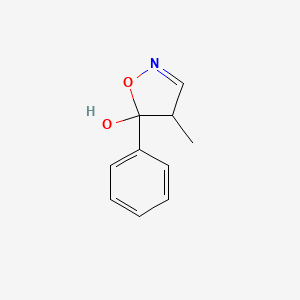

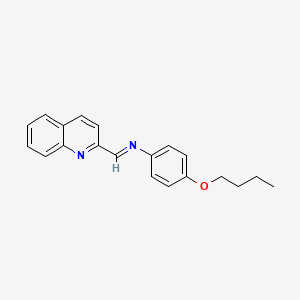
![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)
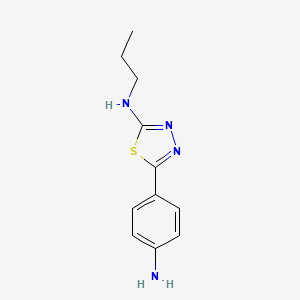


![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-](/img/structure/B12902696.png)
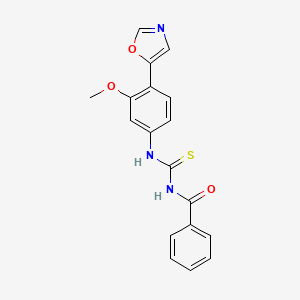

![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)
